molecular formula C15H18ClN3O2 B13857799 (Z)-2-Acetyl-3-(2-chloropyrimidin-5-yl)-N-cyclopentylbut-2-enamide

(Z)-2-Acetyl-3-(2-chloropyrimidin-5-yl)-N-cyclopentylbut-2-enamide

Cat. No.: B13857799
M. Wt: 307.77 g/mol
InChI Key: UWDSYPRTMSFQPX-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Acetyl-3-(2-chloropyrimidin-5-yl)-N-cyclopentylbut-2-enamide is a synthetic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and an acetyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Acetyl-3-(2-chloropyrimidin-5-yl)-N-cyclopentylbut-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the chlorine atom at the 2-position. The acetyl group is then added at the 3-position through an acetylation reaction. The final step involves the formation of the enamide linkage with the cyclopentyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Acetyl-3-(2-chloropyrimidin-5-yl)-N-cyclopentylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Acetyl-3-(2-chloropyrimidin-5-yl)-N-cyclopentylbut-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound can be used in the development of agrochemicals, such as pesticides and herbicides. Its chemical properties make it suitable for modifying the activity of various biological targets in pests and weeds.

Mechanism of Action

The mechanism of action of (Z)-2-Acetyl-3-(2-chloropyrimidin-5-yl)-N-cyclopentylbut-2-enamide involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. The chlorine atom and acetyl group may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine-5-boronic acid: A compound with a similar pyrimidine ring structure but different functional groups.

    2-Chloropyrimidine-5-boronic acid pinacol ester: Another related compound with a boronic acid ester group.

    Imino compounds with a 2-chloropyrimidin-5-yl substituent: These compounds share the chloropyrimidine moiety but differ in other substituents.

Uniqueness

(Z)-2-Acetyl-3-(2-chloropyrimidin-5-yl)-N-cyclopentylbut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetyl group and the cyclopentyl enamide linkage differentiates it from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C15H18ClN3O2

Molecular Weight

307.77 g/mol

IUPAC Name

(Z)-2-acetyl-3-(2-chloropyrimidin-5-yl)-N-cyclopentylbut-2-enamide

InChI

InChI=1S/C15H18ClN3O2/c1-9(11-7-17-15(16)18-8-11)13(10(2)20)14(21)19-12-5-3-4-6-12/h7-8,12H,3-6H2,1-2H3,(H,19,21)/b13-9-

InChI Key

UWDSYPRTMSFQPX-LCYFTJDESA-N

Isomeric SMILES

C/C(=C(\C(=O)C)/C(=O)NC1CCCC1)/C2=CN=C(N=C2)Cl

Canonical SMILES

CC(=C(C(=O)C)C(=O)NC1CCCC1)C2=CN=C(N=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.